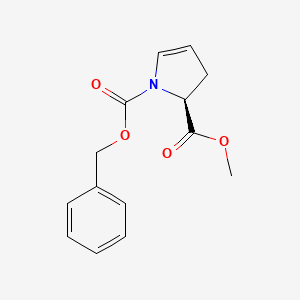

1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate

CAS No.: 856781-81-2

Cat. No.: VC11986874

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856781-81-2 |

|---|---|

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C14H15NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-7,9,12H,8,10H2,1H3/t12-/m0/s1 |

| Standard InChI Key | AVFGEGRRBQUROI-LBPRGKRZSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CC=CN1C(=O)OCC2=CC=CC=C2 |

| SMILES | COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a partially saturated pyrrole ring (2,3-dihydro-1H-pyrrole) with two ester substituents: a benzyl group at position 1 and a methyl group at position 2. The stereogenic center at C2 adopts the (S)-configuration, critical for its spatial orientation and reactivity . Key structural parameters include:

The discrepancy in CAS numbers arises from stereochemical variations or registry updates. The (2S)-enantiomer (CAS 856781-81-2) is explicitly documented in synthetic studies , while 72978-22-4 may denote a racemic mixture or alternative isomer .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is synthesized via stereocontrolled routes emphasizing the (2S)-configuration. A common approach involves:

-

Pyrrole Ring Formation: Cyclization of γ-amino ketones or via Paal-Knorr synthesis.

-

Esterification: Sequential protection of carboxyl groups using benzyl and methyl chlorides under basic conditions.

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (S)-configuration at C2 .

Reported yields range from 71% to 95%, depending on reaction optimization (e.g., solvent polarity, temperature).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume